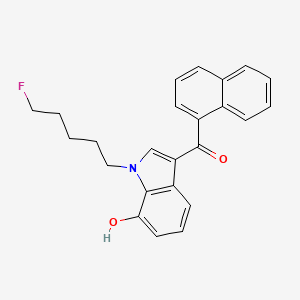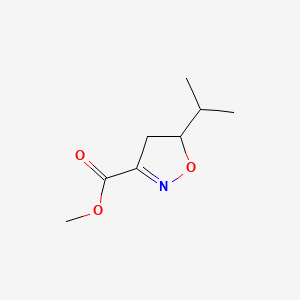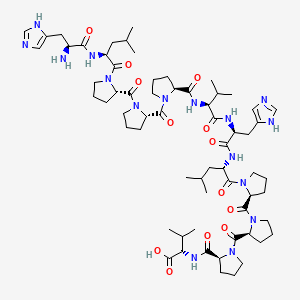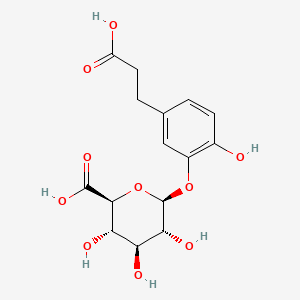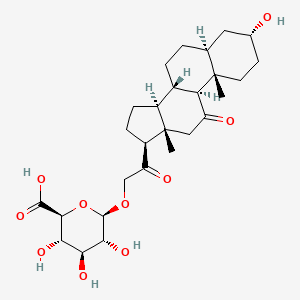
Alphadolone 21-|A-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alphadolone 21-b-D-glucuronide is an innovative compound used in research of neurodegenerative diseases . By selectively engaging receptors pivotal in disease development, this formidable neuroprotective compound adeptly thwarts pathological mechanisms .
Molecular Structure Analysis
Alphadolone 21-|A-D-Glucuronide contains a total of 81 bonds; 41 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), 5 hydroxyl groups, 4 secondary alcohols .
Physical And Chemical Properties Analysis
Alphadolone 21-|A-D-Glucuronide has a molecular weight of 524.6 g/mol . It contains 27 Carbon atoms, 40 Hydrogen atoms, and 10 Oxygen atoms .
Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
Alphadolone 21-β-D-Glucuronide has been identified as a neuroprotective compound with potential applications in the study of neurodegenerative diseases. It selectively engages receptors that are pivotal in disease development, which could lead to innovative treatments for conditions like Alzheimer’s and Parkinson’s .
Proteomics Research
In proteomics, Alphadolone 21-β-D-Glucuronide is used as a biochemical tool. Its molecular interactions and binding affinities can be studied to understand protein functions and structures, which is crucial for drug discovery and biomarker identification .
Glycosides Research
As a glycoside, this compound is valuable in the study of carbohydrate derivatives. Research in this area can lead to the development of new synthetic pathways and the discovery of glycoside-based therapeutic agents .
.Bioenergetics and Metabolism
The compound’s role in bioenergetics and metabolism is under investigation. It may provide insights into cellular energy production and consumption, which is fundamental to understanding metabolic disorders .
Neuroinflammation Research
Alphadolone 21-β-D-Glucuronide’s potential effects on neuroinflammation make it a candidate for exploring therapeutic strategies in conditions where inflammation leads to neural damage .
Genetic Contributions to Diseases
Research involving Alphadolone 21-β-D-Glucuronide may uncover genetic factors that contribute to the susceptibility and progression of various diseases, particularly those affecting the central nervous system .
Neurovascular Interactions
This compound is also being studied for its effects on neurovascular interactions, which could have implications for treating diseases like stroke and vascular dementia .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O10/c1-26-8-7-13(28)9-12(26)3-4-14-15-5-6-16(27(15,2)10-17(29)19(14)26)18(30)11-36-25-22(33)20(31)21(32)23(37-25)24(34)35/h12-16,19-23,25,28,31-33H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16+,19+,20-,21-,22+,23-,25+,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAICZXPNWGFCGW-IULWRGGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746979 |
Source


|
| Record name | (3alpha,5alpha)-3-Hydroxy-11,20-dioxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36707-55-8 |
Source


|
| Record name | (3alpha,5alpha)-3-Hydroxy-11,20-dioxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


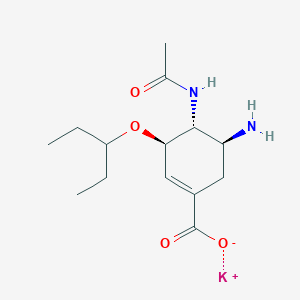
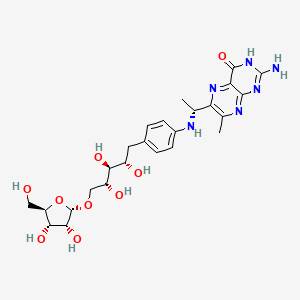
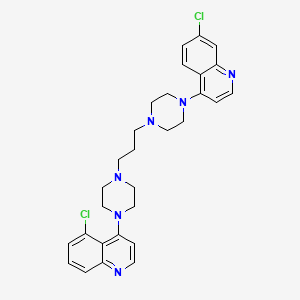
![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)

![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)
